molecular formula C16H17NO4S B2901097 [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387853-52-3

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2901097
CAS No.: 387853-52-3
M. Wt: 319.38
InChI Key: KHXFARSPCSZZNQ-UHFFFAOYSA-N
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Description

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic thiophene derivative characterized by a 3-methyl-substituted thiophene ring and a carbamoylated methyl ester group. The carbamoyl moiety is derived from 2-methoxy-5-methylphenyl, introducing both lipophilic (methyl) and electron-donating (methoxy) properties. Its design aligns with trends in thiophene-based drug discovery, where ester and carbamoyl groups are often leveraged for target interaction and metabolic stability .

Properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-4-5-13(20-3)12(8-10)17-14(18)9-21-16(19)15-11(2)6-7-22-15/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXFARSPCSZZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic derivative that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₄H₁₅N₁O₃S
  • Molecular Weight : 285.34 g/mol

Structural Features

  • The compound features a methoxy group and a methyl group on the phenyl ring, which may influence its biological activity.
  • The carbamoyl group is linked to the methyl thiophene carboxylate, suggesting potential interactions with biological targets.

Pharmacological Properties

  • Antidiabetic Effects :
    Research indicates that derivatives similar to this compound exhibit hypoglycemic effects, making them potential candidates for managing diabetes mellitus (both Type I and Type II). They may act by improving glucose homeostasis and reducing insulin resistance .
  • Cytoprotective Properties :
    The compound may have cytoprotective effects, particularly in ischemic conditions. This suggests its utility in treating conditions such as myocardial infarction and stroke by preventing tissue damage .
  • Anti-inflammatory Activity :
    Compounds with similar structures have shown anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Modulation of glucose metabolism through insulin signaling pathways.
  • Inhibition of pro-inflammatory cytokines.
  • Protection against oxidative stress in cells.

Study 1: Antidiabetic Activity

A study conducted on a series of thiazole derivatives, including compounds structurally related to this compound, demonstrated significant reductions in blood glucose levels in diabetic animal models. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake in muscle tissues .

Study 2: Cytoprotective Effects

In vitro studies showed that the compound could protect cardiac cells from ischemic damage. When subjected to hypoxic conditions, cells treated with the compound exhibited reduced apoptosis and maintained better metabolic activity compared to untreated controls .

Study 3: Anti-inflammatory Potential

Research involving inflammatory models indicated that the compound could downregulate the expression of pro-inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntidiabeticImproves glucose homeostasis
CytoprotectiveReduces ischemic damage
Anti-inflammatoryInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Thiophene-2-carboxylate esters are a versatile class of compounds with applications ranging from pharmaceuticals to agrochemicals. Below is a detailed comparison of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate with key analogs, highlighting structural features, biological activities, and research findings.

Table 1: Structural and Functional Comparison of Thiophene-2-carboxylate Derivatives

Compound Name Substituents on Thiophene Ring Ester/Carbamoyl Group Key Biological Activity/Application Source
This compound 3-methyl Methyl ester with (2-methoxy-5-methylphenyl)carbamoyl Hypothesized anticancer/antimicrobial (based on analogs) N/A
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (76b) 3-methyl, 4-carbamoyl, 5-amino Ethyl ester Anticancer : Active against MCF-7, NCI-H460, SF-268 (IC₅₀ < 10 µM); low toxicity to normal WI-38 cells
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-bromo, 4-cyano, 5-sulfanyl Ethyl ester Pharmaceutical intermediate : Used in synthesizing thienopyrimidines for bioactivity screening
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 5-chloro, 3-chlorosulfonyl Methyl ester Agrochemical : Potential herbicide (similar to sulfonylurea-class pesticides)
Methyl 3-amino-5-bromothiophene-2-carboxylate 3-amino, 5-bromo Methyl ester Antimicrobial/anticancer candidate : Amino group enables H-bonding; bromo enhances lipophilicity

Key Findings from Comparative Analysis

Bioactivity and Substituent Positioning: The 5-amino and 4-carbamoyl groups in compound 76b () are critical for its anticancer activity, likely through interactions with cellular targets like kinases or DNA. The absence of these groups in the main compound may limit its potency unless compensatory substituents (e.g., the 2-methoxy-5-methylphenyl carbamoyl) provide alternative binding modes . Halogenated derivatives (e.g., bromo, chloro) exhibit varied applications. Bromo groups (as in and ) enhance reactivity for further functionalization, while chlorosulfonyl groups () are typical in herbicides due to their electrophilic nature .

Ester Group Influence :

  • Ethyl esters (e.g., 76b) generally offer better membrane permeability than methyl esters due to increased lipophilicity. However, methyl esters (as in the main compound) may improve metabolic stability in vivo .

Carbamoyl vs. Sulfonyl/Sulfanyl Groups :

  • Carbamoyl groups (main compound and 76b) are associated with target-specific interactions (e.g., enzyme inhibition). In contrast, sulfonyl/sulfanyl groups () often enhance reactivity or act as leaving groups in synthetic intermediates .

Synthetic Utility: The main compound’s carbamoyl group could be synthesized via carbamate coupling (similar to ’s use of chloroformate and amines). Bromo or cyano substituents () are typically introduced via Sandmeyer or nucleophilic substitution reactions .

Q & A

Synthesis and Optimization

Basic Question: What are the critical steps and conditions for synthesizing [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate? Methodological Answer: The synthesis involves multi-step reactions:

Thiophene Core Formation : Start with 3-methylthiophene-2-carboxylate derivatives. Use methylation or coupling reactions to introduce substituents, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

Carbamoyl Introduction : React the thiophene intermediate with (2-methoxy-5-methylphenyl) isocyanate under inert atmosphere (N₂/Ar) to form the carbamoyl linkage. Temperature control (0–25°C) prevents side reactions .

Esterification : Couple the carboxylate group using DCC/DMAP-mediated esterification. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .

Advanced Question: How can reaction yields be optimized when introducing sterically hindered substituents during synthesis? Methodological Answer:

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of bulky intermediates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with bulky ligands) for coupling reactions to reduce steric hindrance .
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (80–120°C, 30 min) to accelerate slow steps while maintaining yield .

Structural Characterization

Basic Question: Which analytical techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. Key peaks: thiophene protons (δ 6.8–7.2 ppm), carbamoyl NH (δ 8.1–8.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of COOCH₃ or carbamoyl groups) .

Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemistry or bond angles? Methodological Answer:

  • Crystal Growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain single crystals .
  • SHELX Refinement : Refine data with SHELXL to model bond distances/angles. Compare experimental vs. calculated electron density maps to identify disordere d groups .

Biological Activity and SAR

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening of this compound? Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC₅₀ values with controls like doxorubicin .

Advanced Question: How can structural modifications enhance selectivity for a specific biological target? Methodological Answer:

  • SAR Analysis : Modify substituents systematically:
    • Replace methoxy with ethoxy to assess steric effects on receptor binding .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to alter electronic properties .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or kinases). Prioritize derivatives with improved binding scores (ΔG < -8 kcal/mol) .

Data Contradictions and Reproducibility

Basic Question: How should researchers address inconsistencies in reported biological activity data? Methodological Answer:

  • Assay Standardization : Repeat assays with identical cell lines/passage numbers and control compounds (e.g., cisplatin for cytotoxicity) .
  • Purity Verification : Reanalyze compound purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

Advanced Question: What statistical approaches resolve discrepancies in synthetic yield data across labs? Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify systematic biases (e.g., solvent quality differences) .

Computational and Mechanistic Studies

Advanced Question: How can QSAR models guide the design of derivatives with improved pharmacokinetics? Methodological Answer:

  • Descriptor Selection : Calculate logP, polar surface area, and H-bond donors/acceptors using ChemAxon or MOE.
  • Model Training : Build a QSAR model with PLS regression to correlate descriptors with bioavailability data. Validate via leave-one-out cross-validation (R² > 0.7) .

Applications in Material Science

Advanced Question: What strategies enable the incorporation of this compound into conductive polymers? Methodological Answer:

  • Electropolymerization : Use cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile, scan rate 50 mV/s) to deposit thin films on ITO electrodes. Monitor conductivity via four-point probe measurements .

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